4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 893738-84-6
Cat. No.: VC8148864
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde - 893738-84-6](/images/structure/VC8148864.png)
Specification
CAS No. | 893738-84-6 |
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Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 3-[4-(hydroxymethyl)phenyl]benzaldehyde |
Standard InChI | InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2 |
Standard InChI Key | KLFYNAFVLCJXBL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O |
Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two benzene rings connected by a single covalent bond (biphenyl core). The hydroxymethyl group occupies the para position (4') of one ring, while the aldehyde group is meta (3) to the biphenyl linkage on the opposing ring. This arrangement creates electronic asymmetry, influencing dipole moments and intermolecular interactions .
Molecular Formula:
Molecular Weight: 212.24 g/mol
IUPAC Name: 3-([1,1'-Biphenyl]-4'-ylhydroxymethyl)benzaldehyde
Spectral Characteristics
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IR Spectroscopy: Peaks at ~3200–3400 cm (O-H stretch, hydroxymethyl), ~2820 cm (C-H aldehyde), and ~1700 cm (C=O stretch) .
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NMR:
Physicochemical Properties
Property | Value |
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Melting Point | 112–115°C (predicted) |
Boiling Point | 320–325°C (estimated) |
Solubility | DMSO, DMF, ethanol |
LogP (Partition Coefficient) | 2.8 ± 0.3 (calculated) |
Synthesis and Modification
Retrosynthetic Analysis
The compound is accessible via Suzuki-Miyaura coupling, combining boronic acid derivatives with halogenated precursors:
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Step 1: 3-Bromobenzaldehyde reacts with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis.
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Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Reaction Scheme:
Alternative Routes
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Ullmann Coupling: Copper-mediated coupling of iodobenzaldehyde with hydroxymethyl-substituted aryl halides .
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Oxidative Functionalization: Oxidation of 4'-(hydroxymethyl)biphenyl-3-methanol using pyridinium chlorochromate (PCC) .
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases with amines) . For example:
Hydroxymethyl Group Applications
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Esterification: Reaction with acyl chlorides to form esters.
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Etherification: Alkylation with alkyl halides under basic conditions.
Applications in Research
Pharmaceutical Intermediates
Analogous biphenyl aldehydes serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . For instance:
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Anti-cancer Agents: Derivatives inhibit tubulin polymerization (IC = 0.8–1.2 µM in MCF-7 cells).
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Antimicrobials: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Materials Science
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Liquid Crystals: Biphenyl derivatives with polar groups exhibit nematic phases (ΔT = 40–60°C) .
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Polymer Additives: Enhance thermal stability in polyesters (T increased by 15–20°C) .
Parameter | Rating |
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Flammability | Low (GHS Category 4) |
Skin Irritation | Moderate (GHS Category 2) |
Environmental Toxicity | Not classified |
Future Directions
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